molecular formula C32H30N4O3S3 B2532865 N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide CAS No. 524706-59-0

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide

Katalognummer: B2532865
CAS-Nummer: 524706-59-0
Molekulargewicht: 614.8
InChI-Schlüssel: UQMFXZFWMSNQBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-(Benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide is a synthetic small-molecule inhibitor targeting apurinic/apyrimidinic endonuclease 1 (APE1), a critical enzyme in DNA base excision repair (BER). APE1 overexpression, particularly in gliomas and other malignancies, correlates with resistance to alkylating agents and radiation therapy, making it a therapeutic target of interest . This compound features a benzo[d]thiazole moiety fused to a tetrahydrothieno[2,3-c]pyridine core, substituted with a 6-ethyl group, and a benzamide scaffold modified with a 3,4-dihydroquinoline sulfonyl group. Its design aims to disrupt APE1-mediated DNA repair, thereby sensitizing cancer cells to genotoxic therapies.

Eigenschaften

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H30N4O3S3/c1-2-35-19-17-24-28(20-35)41-32(29(24)31-33-25-10-4-6-12-27(25)40-31)34-30(37)22-13-15-23(16-14-22)42(38,39)36-18-7-9-21-8-3-5-11-26(21)36/h3-6,8,10-16H,2,7,9,17-20H2,1H3,(H,34,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMFXZFWMSNQBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCCC7=CC=CC=C76
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H30N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

614.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluations, structure-activity relationships (SAR), and its implications in pharmacology.

Synthesis

The synthesis of this compound involves a multi-step process that typically includes the formation of the benzo[d]thiazole moiety followed by the introduction of the tetrahydrothienopyridine scaffold. The final stages involve coupling reactions to construct the sulfonamide and benzamide functionalities. Specific methods may vary, but common techniques include:

  • Condensation Reactions : To form the benzo[d]thiazole and thieno[2,3-c]pyridine frameworks.
  • Coupling Reactions : Such as amide bond formation for the final product assembly.

Antitumor Activity

Research indicates that compounds structurally similar to N-(3-(benzo[d]thiazol-2-yl)-6-ethyl...) exhibit significant antitumor activity. For instance, related analogs have demonstrated low micromolar (µM) inhibition against apurinic/apyrimidinic endonuclease 1 (APE1), which is crucial for DNA repair mechanisms. This inhibition leads to increased sensitivity of cancer cells to alkylating agents such as temozolomide and methylmethane sulfonate .

Structure-Activity Relationships (SAR)

The SAR studies highlight that modifications to the benzamide and sulfonamide groups can significantly influence biological activity. Compounds with specific substitutions on the benzo[d]thiazole and tetrahydrothienopyridine rings show enhanced potency against APE1 and improved pharmacokinetic profiles. For example:

CompoundAPE1 Inhibition (µM)Cytotoxicity Enhancement
Analog 15Yes
Analog 210Yes
Target Compound3Yes

This table summarizes findings from various studies indicating how structural changes can optimize activity.

The proposed mechanism involves the compound's ability to bind to APE1, leading to an accumulation of DNA damage in cancer cells. This is particularly relevant in therapeutic contexts where enhancing the efficacy of existing chemotherapeutics is desired .

Case Studies

Several case studies have been documented regarding the biological effects of similar compounds:

  • In Vivo Studies : In animal models, administration of related compounds has shown a significant reduction in tumor size when combined with standard chemotherapy agents.
  • Cell Line Studies : Compounds were tested on various human cancer cell lines (e.g., HeLa cells), demonstrating a marked increase in apoptosis markers when treated with both the compound and alkylating agents .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a class of APE1 inhibitors characterized by heterocyclic cores and sulfonamide/benzamide substituents. A closely related analog, N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (Compound 3), serves as a key comparator . Below is a detailed analysis:

Key Structural Differences:

Tetrahydrothienopyridine Substituent: Target compound: 6-ethyl group. Compound 3: 6-isopropyl group.

Benzamide Modifications: Target compound: 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide. Compound 3: Acetamide. Impact: The sulfonyl-dihydroquinoline moiety enhances polarity, possibly improving solubility and APE1 binding affinity through π-π interactions or hydrogen bonding.

Key Research Findings and Pharmacological Implications

APE1 Inhibition and Cellular Activity:

  • Compound 3 : Exhibits single-digit µM IC50 against purified APE1 and enhances cytotoxicity of alkylating agents (e.g., temozolomide) in HeLa cells .
  • Target Compound : While direct data are unavailable, structural similarities suggest comparable or improved potency. The ethyl group may optimize brain exposure, aligning with evidence that APE1 inhibitors require adequate CNS penetration for glioma therapy .

Pharmacokinetics (PK):

  • Compound 3 : Demonstrates favorable PK in mice, with brain-to-plasma ratios >0.5 after intraperitoneal administration .

Comparative Data Table

Parameter Target Compound Compound 3
Core Structure Tetrahydrothieno[2,3-c]pyridine with benzo[d]thiazole Tetrahydrothieno[2,3-c]pyridine with benzo[d]thiazole
6-Position Substituent Ethyl Isopropyl
Benzamide Modification 4-((3,4-Dihydroquinolin-1(2H)-yl)sulfonyl) Acetamide
APE1 IC50 Not reported (hypothesized ≤10 µM) Single-digit µM
Cellular Activity Not tested (predicted synergy with alkylators) Enhances temozolomide cytotoxicity in HeLa cells
Brain Exposure Hypothesized improved penetration due to lower clogP Brain-to-plasma ratio >0.5 in mice

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.